Benzyl(dioctyl)oxo-lambda~5~-phosphane
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Overview
Description
Benzyl(dioctyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(dioctyl)oxo-lambda~5~-phosphane typically involves the reaction of benzyl chloride with dioctylphosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more rigorous control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Benzyl(dioctyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted benzyl derivatives. These products have diverse applications in different fields .
Scientific Research Applications
Benzyl(dioctyl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Benzyl(dioctyl)oxo-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl(dioctyl)oxo-lambda~5~-phosphane include other organophosphorus compounds such as triphenylphosphine, tributylphosphine, and triethylphosphine .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of benzyl and dioctyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other organophosphorus compounds may not be able to fulfill .
Properties
CAS No. |
35794-29-7 |
---|---|
Molecular Formula |
C23H41OP |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
dioctylphosphorylmethylbenzene |
InChI |
InChI=1S/C23H41OP/c1-3-5-7-9-11-16-20-25(24,21-17-12-10-8-6-4-2)22-23-18-14-13-15-19-23/h13-15,18-19H,3-12,16-17,20-22H2,1-2H3 |
InChI Key |
SZAQMRYDICITOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
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